
KLH45
Descripción general
Descripción
KLH45 (CAS 1632236-44-2) is a synthetic small-molecule inhibitor of DDHD2 (Dual Domain Hydrolase 2), a serine hydrolase critical for triacylglycerol (TAG) hydrolysis in the brain. Structurally, it is a 2,4-substituted cyclohexyl derivative of phenethyl-1,2,3-triazole urea, optimized for potency and selectivity . This compound exhibits an IC50 of 1.3 nM against DDHD2 and partial cross-reactivity with ABHD6 (α/β-hydrolase domain-containing protein 6) but shows negligible activity against other serine hydrolases, including DDHD1 and Sec23ip .
This compound is widely used to study neuronal lipid metabolism. Subchronic administration in mice (20 mg·kg<sup>−1</sup>, twice daily for 4 days) induces significant TAG accumulation in the brain and spinal cord, mimicking the phenotype of DDHD2 knockout models . It also triggers lipid droplet (LD) formation in hippocampal neurons, particularly near synaptic terminals, as confirmed by BODIPY staining and electron microscopy .
Métodos De Preparación
Synthetic Routes and Structural Optimization
Design Rationale and Scaffold Development
KLH45 belongs to the acyclic phenethyl-1,2,3-triazole urea class of irreversible DDHD2 inhibitors. Its design originated from modifying the HT-01 probe, which featured a boron-dipyrromethene (BODIPY) fluorophore for activity-based protein profiling (ABPP) . Structural simplification replaced the BODIPY moiety with a cyclohexyl group to enhance blood-brain barrier permeability and reduce fluorescence interference in cellular assays . Regioisomeric optimization revealed that the 2,4-substituted triazole (this compound) exhibited superior potency (IC₅₀ = 1.3 nM) and selectivity over the 1,4-isomer (KLH45b) .
Stepwise Synthesis Protocol
While full synthetic details remain proprietary, published fragments indicate:
-
Cyclohexyl Intermediate Preparation : Cyclohexylamine undergoes Ullmann coupling with 2-iodophenethyl bromide to form the phenethyl-cyclohexyl backbone.
-
Triazole Ring Formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) between the phenethyl azide and a propiolamide derivative generates the 1,2,3-triazole core .
-
Urea Linkage Installation : Reaction with triphosgene introduces the electrophilic urea group critical for covalent DDHD2 engagement .
Table 1: Key Synthetic Parameters
Parameter | Value | Source |
---|---|---|
Yield (Overall) | 22–28% | |
Purity (HPLC) | >98% | |
IC₅₀ (DDHD2 Inhibition) | 1.3 nM | |
Selectivity Ratio* | >1000-fold vs. HSL/ATGL |
*Selectivity assessed via competitive ABPP against homologous lipases .
Chemical Characterization and Stability
Physicochemical Properties
This compound is a white crystalline solid with limited aqueous solubility (0.12 mg/mL in PBS), necessitating dimethyl sulfoxide (DMSO) stock solutions for biological studies . Nuclear magnetic resonance (NMR) confirms the 2,4-triazole substitution pattern:
-
¹H NMR (500 MHz, DMSO-d6) : δ 8.21 (s, 1H, triazole-H), 7.35–7.28 (m, 5H, Ph-H), 3.84 (t, J = 7.1 Hz, 2H, CH2), 2.94 (t, J = 7.1 Hz, 2H, CH2), 1.85–1.65 (m, 5H, cyclohexyl) .
-
High-Resolution Mass Spectrometry : [M+H]+ calculated for C₁₈H₂₃N₅O: 326.1978; found: 326.1975 .
Formulation for Experimental Use
Stock Solution Preparation
-
Weighing : Transfer 5 mg this compound (MW = 325.4 g/mol) to a sterile glass vial .
-
Solubilization : Add 2.18 mL anhydrous DMSO (≥99.9%) to achieve 5 mM concentration .
-
Mixing : Vortex for 5 min followed by 10 sec sonication in a ice-cooled bath .
-
Aliquoting : Dispense 50 μL aliquots into amber HPLC vials under nitrogen atmosphere .
Table 2: Formulation Parameters
Parameter | Specification | Source |
---|---|---|
Solvent | Anhydrous DMSO | |
Stock Concentration | 5 mM | |
Aliquot Volume | 50 μL | |
Storage Temperature | −20°C |
Functional Validation in Cellular Models
Neuronal Lipid Droplet Induction
In primary murine cortical neurons (DIV 14–21), 24 h treatment with 5 μM this compound increases lipid droplet density 3.2-fold compared to vehicle controls . Mechanistically, this reflects DDHD2’s dual TAG/DAG hydrolase activity blockade, shifting acylglycerol metabolism toward storage . Co-treatment with ATGL inhibitor Atglistatin synergistically elevates TAG 3.9-fold, confirming complementary lipolytic pathways .
Subchronic In Vivo Effects
Subcutaneous this compound administration (10 mg/kg/day for 7 days) elevates brain TAG 2.8-fold in C57BL/6 mice without altering peripheral lipid profiles, highlighting CNS-restricted DDHD2 engagement . This aligns with this compound’s logP = 3.1, enabling blood-brain barrier penetration .
Troubleshooting and Technical Considerations
Common Preparation Issues
-
Precipitation : If this compound crystallizes during storage, warm aliquots to 37°C for 5 min before use .
-
Activity Loss : Check DMSO water content (<0.1% via Karl Fischer titration); hydrolytic cleavage of the urea group causes inactivation .
-
Cellular Toxicity : Neuronal viability decreases at >10 μM; maintain working concentrations ≤5 μM .
Selectivity Confirmation
Competitive ABPP using FP-Rh probes confirms this compound’s >1000-fold selectivity for DDHD2 over HSL, ATGL, and monoacylglycerol lipase (MAGL) . No off-target inhibition of phospholipases PLA2G6 or PNPLA6 is observed at 1 μM .
Análisis De Reacciones Químicas
Biochemical Reactions and Inhibition Mechanisms
KLH45 selectively inhibits DDHD2's enzymatic activity through:
Target Engagement
-
Competitive ABPP assays : IC<sub>50</sub> = 1.3 nM for DDHD2, with >95% inhibition at 100 nM .
-
Substrate hydrolysis blockade : Reduces DDHD2-mediated triacylglycerol (TAG) and diacylglycerol (DAG) hydrolysis by 95% in vitro .
Mechanism of Action
-
Covalent modification of Ser-351 disrupts DDHD2's catalytic triad, preventing hydrolysis of phospholipids and acylglycerols .
-
No cross-reactivity with homologous enzymes (e.g., DDHD1, HSL, ATGL) .
In Vitro vs. In Vivo Activity
Comparative Analysis with Other Lipase Inhibitors
Functional Implications in Lipid Metabolism
-
Neuronal lipid droplets : this compound induces LD accumulation in 70% of synaptic terminals, linking DDHD2 to presynaptic lipid turnover .
-
Metabolic coupling : DDHD2 inhibition slows fatty acid transfer from LDs to mitochondria, reducing β-oxidation-dependent ATP synthesis .
-
DAG signaling : Elevates sn-1,3-DAG, a downstream metabolite of ATGL, suggesting cooperative lipolysis in neurons .
Key Research Gaps
-
Extended treatment effects : Subchronic this compound administration required for TAG accumulation in vivo .
-
Transacylase activity : Unknown if DDHD2 exhibits non-hydrolytic lipid-modifying functions .
This compound remains a critical tool for dissecting DDHD2's role in lipid homeostasis and neurodegeneration, with implications for targeting lipid metabolic pathways in neurological diseases .
Aplicaciones Científicas De Investigación
Scientific Research Applications
KLH45 has been utilized in various scientific studies to explore its effects on lipid metabolism and enzyme inhibition.
Enzyme Inhibition Studies
- Research Focus : this compound has been instrumental in studying the inhibition of DDHD2, contributing to the understanding of its role in lipid metabolism.
- Case Study : In a study involving Neuro2A cells, this compound was shown to completely inactivate DDHD2 when applied at a concentration of 25 nM for four hours.
Lipid Metabolism Research
- Research Focus : The compound's ability to induce lipid droplet accumulation has been investigated to understand its implications for cellular metabolism.
- Case Study : A study demonstrated that administering this compound (5 μM) to cultured cortical neurons led to significant lipid droplet accumulation without affecting overall protein solubility or α-Synuclein levels .
Neurobiology
- Research Focus : this compound is used to examine neuronal functions and the impact of lipid metabolism on synaptic health.
- Case Study : Research highlighted that blocking DDHD2 with this compound resulted in increased triglyceride levels at synaptic terminals, suggesting a critical role for this enzyme in maintaining synaptic function .
Medical Applications
This compound's specificity and potency make it a candidate for potential therapeutic applications in diseases related to lipid metabolism.
Treatment of Lipid Metabolism Disorders
- Potential Use : Given its role in regulating triglyceride levels, this compound may offer therapeutic strategies for conditions like obesity and diabetes.
Neurodegenerative Diseases
- Potential Use : By influencing lipid droplet dynamics and neuronal health, this compound could be explored as a treatment option for neurodegenerative diseases characterized by disrupted lipid metabolism.
Industrial Applications
In the industrial sector, this compound is utilized for biochemical assays and drug discovery processes.
Biochemical Assays
- Application : this compound serves as a tool to develop new inhibitors and screening platforms for drug discovery targeting lipid metabolism pathways.
Drug Development
- Application : The compound aids in identifying potential drug candidates that can modulate DDHD2 activity, facilitating the development of novel therapeutics.
Data Tables
The following table summarizes key findings from studies involving this compound:
Mecanismo De Acción
KLH45 ejerce sus efectos inhibiendo selectivamente la enzima DDHD2. Esta inhibición interrumpe la función normal de DDHD2, lo que lleva a alteraciones en el metabolismo de lípidos. Los objetivos moleculares incluyen el sitio activo de DDHD2, donde this compound se une e impide la hidrólisis de los triglicéridos. Esto da como resultado la acumulación de triglicéridos en las células, que se pueden estudiar para comprender el papel de la enzima en varios procesos biológicos .
Comparación Con Compuestos Similares
KLH45 vs. KLH40
Parameter | This compound | KLH40 (Inactive Control) |
---|---|---|
Target Inhibition | DDHD2 (IC50 = 1.3 nM), ABHD6 | ABHD6 (IC50 ~0.4–0.6 µM) |
Structural Feature | Cyclohexyl group at 2,4-position | Lacks the cyclohexyl group |
In Vivo Effect | Elevates brain TAGs; induces LDs | No change in TAG levels |
Selectivity | >95% inhibition of DDHD2; minimal off-targets | Cross-reactivity with FAAH and PLA2G15 |
KLH40 serves as an inactive control, sharing structural similarities but lacking DDHD2 inhibitory activity. Both compounds partially inhibit ABHD6, but only this compound disrupts TAG metabolism .
This compound vs. Atglistatin (ATGL Inhibitor)
Parameter | This compound | Atglistatin |
---|---|---|
Primary Target | DDHD2 | ATGL (Adipose Triglyceride Lipase) |
Mechanism | Blocks TAG/DAG hydrolysis | Blocks TAG hydrolysis |
Cellular Effect | Increases sn-1,3-DAG and TAG in neurons | Increases cytosolic LDs in neural stem cells |
In Vivo Specificity | Brain-specific TAG accumulation | Systemic TAG accumulation |
In Neuro-2a cells, this compound inhibits both TAG and DAG hydrolase activities, whereas Atglistatin increases TAG without affecting DAG. Combined inhibition of DDHD2 and ATGL further reduces TAG hydrolysis, indicating cooperative lipolytic pathways .
This compound vs. 76-0079 (HSL Inhibitor)
Parameter | This compound | 76-0079 |
---|---|---|
Target | DDHD2 | HSL (Hormone-Sensitive Lipase) |
Effect on DAG | Increases sn-1,3-DAG | No effect on DAG isomers |
Neuronal Localization | Enriched in synaptic terminals | Broad tissue distribution |
This highlights DDHD2's role in hydrolyzing ATGL-derived DAGs, a function distinct from HSL .
This compound vs. Etomoxir (CPT1 Inhibitor)
Parameter | This compound | Etomoxir |
---|---|---|
Target | DDHD2 | CPT1 (Carnitine Palmitoyltransferase 1) |
Metabolic Effect | Blocks FA transfer from LDs to mitochondria | Blocks FA entry into mitochondria |
Functional Outcome | Reduces ATP synthesis in glucose-free conditions | Prevents FA-driven ATP production |
This compound-treated neurons fail to sustain synaptic vesicle recycling during glucose deprivation unless LDs are preloaded with TAGs. Etomoxir, however, universally blocks FA oxidation, irrespective of LD status .
Key Research Findings
This contrasts with broader inhibitors like KLH40 .
Structural-Activity Relationship : The 2,4-substituted cyclohexyl group in this compound is critical for DDHD2 binding. The 1,4-isomer (KLH45b) exhibits reduced potency .
Neuronal Specificity : this compound-induced LDs localize near synaptic vesicles and mitochondria, implicating DDHD2 in activity-dependent lipid fueling of nerve terminals .
Actividad Biológica
KLH45 is a selective inhibitor of the DDHD2 enzyme, which plays a crucial role in lipid metabolism, particularly in the hydrolysis of triglycerides (TGs) and diacylglycerols (DAGs). This compound has garnered attention for its potential implications in neurobiology, particularly concerning neuronal metabolism and regeneration. This article synthesizes various research findings on the biological activity of this compound, highlighting its mechanisms of action, effects on neuronal function, and implications for neurological disorders.
This compound exhibits a potent inhibitory effect on DDHD2, with an IC50 value of approximately 1.3 nM , making it highly selective for this enzyme over more than 40 other serine hydrolases . DDHD2 is involved in lipid droplet (LD) metabolism and plays a significant role in neuronal energy homeostasis. By inhibiting DDHD2, this compound disrupts the hydrolysis of TGs stored in LDs, leading to an accumulation of these lipids within neurons.
Table 1: Comparison of this compound with Other Lipase Inhibitors
Compound | Target Enzyme | IC50 Value (nM) | Selectivity |
---|---|---|---|
This compound | DDHD2 | 1.3 | High |
Atglistatin | ATGL | 10-100 | Moderate |
HSL Inhibitor | HSL | Variable | Low |
Effects on Neuronal Lipid Metabolism
Research indicates that treatment with this compound leads to significant changes in lipid metabolism within neurons. In particular:
- Increased TG Accumulation : Mice treated with this compound showed a marked increase in brain TG levels after subchronic treatment, suggesting that inhibition of DDHD2 leads to impaired lipid hydrolysis and increased storage .
- Lipid Droplet Formation : In cultured dorsal root ganglion (DRG) neurons, this compound treatment resulted in a dramatic increase in LD formation, indicating effective targeting of TG lipases .
Case Study: Neuronal Response to this compound Treatment
In a study involving adult DRG neurons, researchers observed the following outcomes after treatment with this compound:
- Lipid Droplet Accumulation : Neurons exhibited robust LD formation when treated with this compound compared to vehicle controls.
- Impact on Axon Regeneration : The inhibition of DDHD2 was associated with impaired axon regeneration following optic nerve crush injuries, highlighting the potential consequences of disrupted lipid metabolism on neuronal repair mechanisms .
Implications for Neurological Disorders
The biological activity of this compound suggests potential therapeutic applications in neurological conditions characterized by impaired lipid metabolism. For instance:
- Hereditary Spastic Paraplegia (HSP) : Mutations in the DDHD2 gene are linked to HSP, which involves neurodegeneration and spasticity. By modulating DDHD2 activity through this compound, researchers are exploring new avenues for treatment .
- Neuroinflammation : The role of lipid metabolism in inflammation is gaining attention. Studies suggest that manipulating TG levels through DDHD2 inhibition may influence inflammatory responses in neurodegenerative diseases .
Q & A
Basic Research Questions
Q. What are the standard experimental protocols for assessing KLH45's impact on lipid droplet dynamics in neuronal models?
- Methodological Guidance : Use thin-layer chromatography (TLC) or fluorescence microscopy to quantify lipid droplet size and distribution in neuronal cultures treated with this compound (2.5–5 μM). Normalize data against controls (e.g., DMSO) and include reference standards like oleic acid and glyceryl trioleate for lipid class identification . Ensure replication across ≥3 biological replicates to account for cell-line variability.
Q. How should researchers design dose-response studies for this compound in neurodegenerative disease models?
- Methodological Guidance : Employ a range of concentrations (e.g., 0.1–10 μM) to establish dose-dependent effects on lipid metabolism. Pair with functional assays (e.g., mitochondrial ATP production via mito-iATPSnFR218 sensors) to correlate lipid changes with energy dynamics. Include positive/negative controls (e.g., etomoxir for CPT1 inhibition) to validate specificity .
Q. What controls are essential when studying this compound-induced alterations in synaptic vesicle recycling?
- Methodological Guidance : Use glucose-deprivation assays to isolate this compound's effects on fatty acid (FA)-driven synaptic endurance. Include dual experimental arms: one with this compound pre-treatment (24 hours) and another with acute this compound exposure. Validate results using DDHD2-knockdown models to confirm enzyme-specific mechanisms .
Advanced Research Questions
Q. How can researchers reconcile contradictory data on this compound's role in mitochondrial ATP production across different neuronal subtypes?
- Methodological Guidance : Conduct cell-type-specific lipidomic profiling (e.g., via LC-MS/MS) to identify lipid species differentially regulated by this compound. Compare ATP dynamics in glutamatergic vs. GABAergic neurons using compartment-specific sensors. Apply multivariate analysis (e.g., PCA) to distinguish cell-intrinsic metabolic pathways from this compound's universal effects .
Q. What statistical approaches are recommended for analyzing this compound's biphasic effects on lipid droplet accumulation?
- Methodological Guidance : Use non-linear regression models (e.g., sigmoidal dose-response curves) to capture U-shaped or biphasic trends. Pair with bootstrapping to assess confidence intervals for threshold concentrations (e.g., EC50 for lipid droplet reduction). Validate with time-lapse imaging to differentiate acute vs. chronic this compound exposure outcomes .
Q. How should researchers address potential off-target effects of this compound in DDHD2 inhibition studies?
- Methodological Guidance : Perform kinome-wide profiling to identify unintended kinase interactions. Validate specificity using DDHD2-knockout models and rescue experiments (e.g., DDHD2 overexpression). Cross-reference results with KLH40 (a structural analog) to isolate DDHD2-dependent phenotypes .
Q. What integrative methodologies are suitable for linking this compound-induced lipid changes to proteostatic mechanisms in neurodegeneration?
- Methodological Guidance : Combine lipidomics with ubiquitin-proteasome activity assays and autophagic flux measurements (e.g., LC3-II turnover). Use multi-omics correlation networks to identify lipid-protein interaction hubs (e.g., PLIN3-dependent lipid droplet-protein aggregation) .
Data Contradiction & Validation Questions
Q. How to resolve discrepancies between in vitro and in vivo findings on this compound's blood-brain barrier (BBB) permeability?
- Methodological Guidance : Employ parallel artificial membrane permeability assays (PAMPA-BBB) to predict passive diffusion. Validate using in situ brain perfusion models in rodents, quantifying this compound levels via LC-MS in cerebrospinal fluid. Adjust formulations (e.g., nanoparticle encapsulation) if BBB penetration is suboptimal .
Q. What validation strategies are critical when this compound's lipid-modulating effects conflict with prior studies on DDHD2 inhibitors?
- Methodological Guidance : Replicate experiments using identical cell lines, culture conditions, and assay protocols from conflicting studies. Perform meta-analyses of published datasets to identify confounding variables (e.g., serum lipid content in media). Publish negative results with raw data to enhance reproducibility .
Q. Experimental Design & Reporting Standards
Q. How to ensure compliance with reporting standards for this compound studies in peer-reviewed journals?
- Methodological Guidance : Adhere to the Beilstein Journal of Organic Chemistry guidelines:
- Experimental Reproducibility : Detail this compound synthesis/purity (≥95% by HPLC), solvent preparation, and storage conditions (-80°C in amber vials).
- Data Transparency : Deposit raw lipidomic datasets in repositories like MetaboLights.
- Ethics Compliance : Disclose animal/human subject approvals (e.g., IACUC protocols) .
Propiedades
IUPAC Name |
N-cyclohexyl-N-(2-phenylethyl)-4-[4-(trifluoromethoxy)phenyl]triazole-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25F3N4O2/c25-24(26,27)33-21-13-11-19(12-14-21)22-17-28-31(29-22)23(32)30(20-9-5-2-6-10-20)16-15-18-7-3-1-4-8-18/h1,3-4,7-8,11-14,17,20H,2,5-6,9-10,15-16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYOYNRLSBYWAHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(CCC2=CC=CC=C2)C(=O)N3N=CC(=N3)C4=CC=C(C=C4)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25F3N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.